Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate, with the CAS number 65695-05-8, is an organic compound categorized as a benzoate ester. It is characterized by the presence of a hydroxyimino group attached to a methyl-substituted benzoate structure. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is sourced from chemical suppliers and is classified under specific regulations due to its potential hazards. According to the European Union Regulation No 1272/2008, it is classified as:
The synthesis of methyl 4-((hydroxyimino)methyl)-2-methylbenzoate can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. One reported method involves the use of ethanol as a solvent, where 2-hydroxy-4-methoxybenzaldehyde reacts with oxime derivatives, leading to the formation of the target compound. The reaction typically requires stirring at elevated temperatures for several hours, followed by filtration and crystallization from a suitable solvent mixture .
The compound's physical properties include:
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 4-((hydroxyimino)methyl)-2-methylbenzoate primarily involves its reactivity through the hydroxyimino group. This functional group can participate in:
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate has several scientific applications:
The core synthesis of methyl 4-((hydroxyimino)methyl)-2-methylbenzoate relies on oximation reactions, where aldehyde precursors undergo condensation with hydroxylamine derivatives. A representative protocol uses methyl 4-formyl-2-methylbenzoate (CAS 74733-23-6) [7] reacted with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc) in a tetrahydrofuran (THF)/water co-solvent system (150:100 v/v). This achieves a 91.2% yield after 6 hours at 50°C [1]. The acetate buffer neutralizes HCl, driving the equilibrium toward oxime formation while suppressing byproducts like nitriles or aldol condensation products. The reaction’s selectivity for the (E/Z)-oxime isomers remains pH-dependent, with optimal conversion observed at pH 5–6 [5].
Table 1: Optimization of Oximation Reaction Parameters
Hydroxylamine Source | Base/Catalyst | Solvent Ratio (THF:H₂O) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
NH₂OH·HCl | NaOAc | 3:2 | 50 | 91.2 |
NH₂OH·HCl | NaOH | 3:2 | 50 | 78.5* |
NH₂OH·HCl | NaOAc | 1:1 | 50 | 84.0 |
NH₂OH·HCl | NaOAc | 3:2 | 25 | 63.7 |
*Lower yield due to competitive hydrolysis at higher pH [1] [5]
Solvent polarity critically influences oxime stability and reaction kinetics. Biphasic THF/water systems enhance reagent solubility while facilitating aqueous workup [1]. Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are alternatives but complicate oxime isolation due to high boiling points [6]. Catalysts are typically unnecessary for oximation, though in situ acid scavengers (e.g., NaOAc) prevent substrate degradation. For downstream functionalization (e.g., reduction to aminomethyl derivatives), heterogeneous catalysts like Pd/C or Raney nickel enable efficient transformations without epimerization risks associated with stoichiometric reductants [5].
Temperature control is essential to minimize oxime decomposition. At ≥70°C, competitive Beckmann rearrangement or hydrolysis can degrade the product, reducing yields by >20% [1] [5]. The optimal 50°C balances kinetic efficiency with stability, achieving >90% conversion within 6 hours. Prolonged reactions (>8 hours) promote dimerization, while shorter durations (<4 hours) leave ≥30% starting material unreacted. Post-synthesis, immediate solvent removal under reduced pressure (45–50°C) stabilizes the oxime by eliminating water-induced retro-reactions [1].
Industrial-scale production employs batch reactors (e.g., 500–8,000 L vessels) due to operational simplicity [1] [3]. A typical batch process involves:
Continuous flow synthesis remains underexplored but offers theoretical advantages for exothermic oximation steps. Miniaturized systems could improve heat/mass transfer, reducing reaction times. However, solids handling (NaOAc, NaCl byproducts) and biphasic workup pose engineering challenges. Batch methods currently dominate due to infrastructure maturity, with suppliers like Hunan Chemfish using dedicated reactors for multi-ton production [3].
Key sustainability strategies include:
Table 2: Environmental Impact Metrics for Synthesis Routes
Parameter | Conventional Process | Optimized Green Process |
---|---|---|
THF Consumption | 1.5 L/mol | 0.3 L/mol* |
Inorganic Waste | 0.8 kg/mol | 0.2 kg/mol |
Reaction Mass Efficiency | 45% | 72% |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: